Miriplatin hydrate

Description

Properties

IUPAC Name |

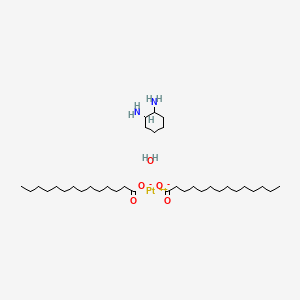

cyclohexane-1,2-diamine;platinum(2+);tetradecanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H28O2.C6H14N2.H2O.Pt/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;7-5-3-1-2-4-6(5)8;;/h2*2-13H2,1H3,(H,15,16);5-6H,1-4,7-8H2;1H2;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDBMUAJGMXQAY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCC(=O)[O-].C1CCC(C(C1)N)N.O.[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70N2O5Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Formulation Strategies of Miriplatin Hydrate

Chemical Synthesis Pathways for Miriplatin (B1139251) Hydrate (B1144303)

The synthesis of miriplatin hydrate involves the preparation of key platinum precursors and subsequent coordination reactions. Different synthetic routes have been explored to optimize yield and purity.

Synthesis of Miriplatin Precursors and Coordination Chemistry

Miriplatin can be synthesized starting from potassium tetrachloroplatinate(II) (K₂PtCl₄). One reported method involves the reaction of K₂PtCl₄ with sodium nitrite (B80452) to yield K₂Pt(NO₂)₄. This intermediate then reacts with (1R,2R)-1,2-cyclohexanediamine to form the key intermediate Pt(C₆H₁₄N₂)(NO₂)₂. This dinitro intermediate is subsequently reacted with hydrazine (B178648) sulfate (B86663) and sodium myristate to produce miriplatin. magtechjournal.com

Another synthetic route starts from (1R,2R)-1,2-cyclohexanediamine-N,N') platinum (II) diiodide (Pt(C₆H₁₄N₂)I₂). This precursor is reacted with silver myristate (CH₃(CH₂)₁₂COOAg) in water. The product is then separated from silver iodide (AgI) by dissolving it in ethanol. This improved method utilizes water as the reaction medium, allowing for better control of the reaction rate compared to methods using chloroform (B151607), which also presents health hazards. atlantis-press.com

The coordination chemistry of platinum complexes, including miriplatin, is crucial to their activity. These complexes typically exhibit a square planar geometry around the platinum(II) ion. The leaving groups, such as the myristate chains in miriplatin, are displaced in a biological environment, allowing the platinum center to interact with nucleophilic sites, particularly DNA. researchgate.netscilit.commdpi.comeurekaselect.com The non-leaving ligand, diaminocyclohexane, influences the complex's stability and interactions. pacific.edupacific.edu Spectroscopic methods such as FT-IR, NMR, and mass spectrometry are employed to confirm the structure and coordination of the synthesized compounds. magtechjournal.comatlantis-press.commdpi.com

Advanced Formulation Approaches for Miriplatin Delivery

Given miriplatin's poor aqueous solubility, advanced formulation strategies are essential to enable its systemic administration and improve its therapeutic index. Nanocarrier systems have emerged as promising platforms for this purpose. pacific.edupacific.edupacific.edu

Development of Miriplatin-Loaded Nanocarriers

Nanocarriers, such as micelles, liposomes, and solid lipid nanoparticles (SLNs), can encapsulate lipophilic drugs like miriplatin, improving their solubility and enabling their delivery to target sites, often via the enhanced permeability and retention (EPR) effect in tumors. nih.govnih.govpacific.edupacific.edupacific.edu

Micelles are self-assembled colloidal nanoparticles formed by amphiphilic molecules in aqueous solutions. They possess a hydrophobic core that can encapsulate lipophilic drugs and a hydrophilic shell that provides stability in the aqueous environment. nih.govresearchgate.net

Studies have explored the development of miriplatin-loaded micelles. These formulations can be prepared using methods such as the dialysis method or co-solvent slow evaporation. nih.govpacific.edu Micellar formulations of miriplatin have been reported to have small particle sizes, typically around 10-40 nm, with narrow size distribution. nih.govpacific.edupacific.edu Transmission electron microscopy (TEM) studies confirm their spherical morphology. nih.govpacific.edu

Research findings indicate that miriplatin-loaded micelles can exhibit high intact drug recovery, approaching 100% in some cases. pacific.edu The composition of the micelles, such as the molar ratio of components like PE-PEG2000, can influence their size and platinum recovery. pacific.edu Reduction-responsive micelles have also been developed for miriplatin delivery, designed to release the drug in the reductive environment of tumor cells. nih.govnih.gov These micelles have shown controlled drug release in simulated intracellular environments. nih.gov

| Formulation Type | Preparation Method | Typical Size (nm) | Platinum Recovery (%) | Morphology |

| Micelles | Dialysis, Co-solvent slow evaporation | 10-40 | High (up to ~100) | Spherical |

Solid Lipid Nanoparticles (SLNs) are colloidal carriers composed of solid lipids, surfactants, and water. They offer advantages such as biocompatibility, biodegradability, and the ability to encapsulate lipophilic drugs. researchgate.netnih.govui.ac.id

Miriplatin has been formulated into SLNs. These formulations can be prepared using methods like film-hydration or co-solvent slow evaporation. pacific.edupacific.edupacific.edu Miriplatin-loaded SLNs are generally larger than micellar formulations, with reported sizes around 100-120 nm. pacific.edupacific.edupacific.edu They can be less homogeneous in size distribution compared to micelles. pacific.edu TEM images show that SLNs can exhibit both spherical and rod-like structures. pacific.edu

While SLNs can successfully encapsulate miriplatin, the recovery of intact miriplatin from SLNs has been reported to be lower compared to micellar formulations, around 30% in some studies, although improved methods like co-solvent slow evaporation have shown higher recovery (up to 70%). pacific.edupacific.edu Lipids such as trimyristin (B1681580) and tripalmitin (B1682551) have been utilized as major components in miriplatin-loaded SLNs. pacific.edu

| Formulation Type | Preparation Method | Typical Size (nm) | Platinum Recovery (%) | Morphology |

| SLNs | Film-hydration, Co-solvent slow evaporation | 100-120 | Moderate (30-70) | Spherical and rod-like |

Both micellar and SLN formulations represent significant advancements in developing delivery systems for miriplatin, aiming to overcome its solubility limitations and improve its potential for systemic administration in various cancer types. nih.govpacific.edupacific.edupacific.edu

Liposomal Formulations of Miriplatin (e.g., LMPt)

Liposomal formulations offer a promising strategy to overcome some limitations of conventional chemotherapy, such as improving water solubility and bioavailability, and enabling passive tumor targeting. pacific.edunih.gov Miriplatin's lipophilic structure makes it suitable for encapsulation within lipid-based nanocarriers like liposomes. pacific.edu

Miriplatin-loaded liposomes, referred to as LMPt or lipomiriplatin, have been developed and investigated. nih.govresearchgate.net These formulations can encapsulate miriplatin within their lipid bilayers. researchgate.net Studies have shown that miriplatin can be successfully incorporated into liposomes, and these lipomiriplatins have demonstrated favorable colloidal properties, high drug-loading capacity, excellent entrapment efficiency, and robust stability. researchgate.netnih.gov For instance, one study reported LMPt particles with a size of approximately 100 nm and high entrapment efficiency. nih.gov

Nanoparticle-Delivered Miriplatin Ultrasmall Dots

Nanoparticle delivery systems, including ultrasmall dots, represent another advanced formulation strategy for miriplatin. Nanocarriers can potentially enhance the distribution and penetration of chemotherapy agents within solid tumors and reduce systemic toxicity. pacific.edupacific.edu

Miriplatin has been formulated into ultrasmall dots and solid lipid nanoparticles (SLNs) using methods like film hydration. pacific.edupacific.edu Ultrasmall dots containing miriplatin have been reported to be around 10 nm in diameter and more homogeneous compared to SLNs. pacific.edupacific.edupacific.edu These ultrasmall dots have shown significant anti-cancer activity in in vitro models. pacific.edu Another type of nanoparticle formulation involves recombinant human serum albumin (rHSA)-bound miriplatin nanoparticles, which were constructed using an emulsion-diffusion evaporation method. researchgate.net These nanoparticles were characterized by a particle size of approximately 61 nm and high encapsulation efficiency. researchgate.net

Preparation Methodologies for Miriplatin Formulations

Various methods are employed for the preparation of miriplatin formulations, particularly lipid-based nanocarriers. These methods aim to effectively encapsulate the lipophilic miriplatin within the desired delivery system.

Thin Film Hydration Method

The thin-film hydration technique, also known as the Bangham method, is a common and established method for preparing liposomes. mdpi.comformulationbio.com This method involves dissolving the lipid components, and often the lipophilic drug like miriplatin, in an organic solvent. pacific.edumdpi.com The solvent is then evaporated under vacuum to form a thin lipid film on the walls of a vessel. pacific.edumdpi.com This dried lipid film is subsequently hydrated with an aqueous medium, leading to the formation of liposomes. pacific.edumdpi.com While straightforward and effective for encapsulating lipophilic drugs, this method often results in liposomes with a heterogeneous size distribution, necessitating further size reduction techniques. mdpi.comformulationbio.com Miriplatin-loaded formulations, including micelles and solid lipid nanoparticles, have been prepared using the thin film hydration method. pacific.edupacific.edu

Co-Solvent Evaporation and Slow Evaporation Methods

Co-solvent evaporation and slow evaporation methods are also utilized in the preparation of miriplatin-loaded nano formulations. pacific.edupacific.edu These techniques involve dissolving the drug and lipids in a mixture of solvents, followed by the controlled evaporation of the solvents to facilitate the formation of nanoparticles. pacific.edupacific.edusenpharma.vn The co-solvent slow evaporation method, in particular, has been established as a pharmaceutically viable scale-up method for preparing miriplatin-loaded nano formulations, showing improved platinum recovery compared to other methods. pacific.edupacific.edu

Chloroform Dripping and Injection Methods

Chloroform dripping and injection methods are additional techniques used in the preparation of miriplatin formulations, particularly lipid-based systems. pacific.edupacific.edu These methods involve introducing a chloroform solution containing the lipids and drug into an aqueous phase. pacific.edupacific.edunih.gov The controlled addition and subsequent evaporation of the chloroform lead to the self-assembly of the lipid molecules into nanoparticles or liposomes with encapsulated miriplatin. pacific.edupacific.edunih.gov While chloroform is a commonly used solvent in these methods, its harmful nature has led to the exploration of alternative, less toxic solvents in improved synthetic routes. researchgate.netatlantis-press.com

Principles of Oily Suspension Formulation (e.g., Lipiodol)

Miriplatin is notably formulated as a suspension in an oily lymphographic agent, most commonly Lipiodol Ultra-Fluide (iodine addition products of the ethylesters of the fatty acids obtained from poppyseed oil), for transarterial chemoembolization (TACE) in the treatment of HCC. patsnap.comsumitomo-pharma.complos.org This is the only clinically used formulation of miriplatin in Japan. pacific.edu

The principle behind this oily suspension formulation leverages miriplatin's high lipophilicity and affinity for Lipiodol. sumitomo-pharma.complos.org Miriplatin, being a lipophilic platinum derivative with myristic acid as a leaving group, can be well dispersed in Lipiodol. plos.org This suspension allows for the gradual release of the active platinum compound within the tumor tissue after intra-arterial administration. sumitomo-pharma.complos.org The use of an oily suspension like Lipiodol facilitates the targeted delivery of miriplatin to liver tumors due to the tumor's rich blood supply and the embolic effect of the Lipiodol, which helps retain the drug at the tumor site. patsnap.comspandidos-publications.com The high suspensibility of miriplatin in Lipiodol is a key characteristic that makes this formulation viable for TACE. sumitomo-pharma.com

Here is a summary of some of the formulation methods mentioned:

| Method | Description | Applications for Miriplatin | Key Characteristics |

| Thin Film Hydration | Dissolving lipids/drug in organic solvent, evaporating to form a film, hydrating with aqueous phase. | Preparation of liposomes, micelles, SLNs. pacific.edupacific.edunih.gov | Simple, effective for lipophilic drugs, can result in heterogeneous size distribution. mdpi.comformulationbio.com |

| Co-Solvent Evaporation | Dissolving drug/lipids in mixed solvents, controlled evaporation to form nanoparticles. | Preparation of nano formulations. pacific.edupacific.edu | Can be scaled up (co-solvent slow evaporation), improved platinum recovery observed. pacific.edupacific.edu |

| Chloroform Dripping/Injection | Introducing organic solution of lipids/drug into aqueous phase, evaporation of organic solvent. | Preparation of lipid-based systems, nanoparticles. pacific.edupacific.edunih.gov | Facilitates self-assembly of lipids; chloroform is a common solvent but alternatives are explored. researchgate.netatlantis-press.comnih.gov |

| Oily Suspension (Lipiodol) | Dispersing lipophilic drug (miriplatin) in an oily medium like Lipiodol. | Clinically used formulation for TACE in HCC. pacific.edusumitomo-pharma.complos.org | Leverages miriplatin's lipophilicity, enables gradual release and targeted delivery to the liver. sumitomo-pharma.complos.org |

Role of Lipophilicity in Suspension Stability

The inherent lipophilicity of this compound plays a crucial role in the stability of its suspensions, particularly in oily vehicles like Lipiodol. Miriplatin is a lipophilic platinum complex that can be easily suspended in Lipiodol. medkoo.commedkoo.com This characteristic allows for the preparation of stable colloidal emulsions when suspended in Lipiodol, which is composed of ethyl esters of iodized poppy seed oil. gutnliver.orgresearchgate.net The stability of such suspensions is vital for targeted delivery methods like transarterial chemoembolization (TACE), where the suspension is injected directly into the blood vessels supplying a tumor. patsnap.com The lipophilic nature of miriplatin helps maintain its dispersion within the oily carrier, preventing rapid settling or aggregation of particles, which could lead to non-uniform distribution and reduced therapeutic efficacy. The stable colloidal emulsion formed by the miriplatin-Lipiodol suspension allows for gradual release of active platinum compounds in the tumor tissue. medkoo.comgutnliver.org

The contrast in solubility between miriplatin and cisplatin (B142131) highlights the importance of lipophilicity in achieving stable suspensions in oily media. While cisplatin is water-soluble, its physical stability in suspension is not always excellent. nih.gov Miriplatin's lipid solubility facilitates its stable suspension in Lipiodol, a property specifically exploited in its clinical formulation for TACE. pacific.edugutnliver.orgiiarjournals.orgnih.gov

Particle-Property Modification for Wettability and Dispersion

Modifying the particle properties of this compound is a strategy employed to enhance its wettability and dispersion characteristics, particularly when formulating it into different delivery systems, such as lipid-based nanoparticles. Wettability, the ability of a liquid to spread on a solid surface, is a critical factor in the formulation and performance of pharmaceutical powders and particles. biolinscientific.comresearchgate.net For a lipophilic compound like miriplatin, which is poorly soluble in water and some organic solvents, achieving good wettability is essential for proper dispersion in aqueous or mixed-solvent systems used in nanoparticle formulations. nih.gov

Research into developing lipid-based nano formulations of miriplatin, including micelles and solid lipid nanoparticles (SLNs), leverages its highly lipophilic structure. pacific.edu Methods such as thin film hydration and solvent evaporation techniques are used in the preparation of these nanoparticles. pacific.edu These methods often involve hydrating a lipid film containing the drug with an aqueous buffer, requiring the drug particles to be adequately wetted and dispersed within the lipid matrix and the aqueous phase. pacific.edu

The particle properties, such as size and surface characteristics, directly influence wettability and dispersion. For instance, reducing particle size to the nanoscale can increase the surface area, potentially improving the interaction with the surrounding medium. However, the inherent lipophilicity still presents challenges in aqueous dispersion. Modifying the particle surface properties, perhaps through the addition of surfactants or by incorporating the drug into amphiphilic lipid structures, can enhance wettability and promote stable dispersion.

Studies on lipid-based nanoparticles loaded with miriplatin have characterized their physicochemical properties, including size and morphology. pacific.edu Techniques like transmission electron microscopy (TEM) have shown that miriplatin-loaded micelles can form spherical structures around 10 nm in diameter, while SLNs can show both spherical and rod structures with sizes ranging from 50 to 150 nm. pacific.edu These particle characteristics, influenced by the formulation method and lipid composition, are critical for achieving desired dispersion properties and stability of the nanoformulation.

The development of alternative synthesis methods for miriplatin that avoid toxic solvents like chloroform also indirectly relates to particle properties and formulation. researchgate.netatlantis-press.comgoogle.com While primarily aimed at improving synthesis efficiency and safety, the resulting physical form and surface characteristics of the synthesized miriplatin particles can impact their behavior during formulation into suspensions or nanoparticles.

Interactive Data Table:

| Property | This compound | Cisplatin (for comparison) | Source |

| Solubility (Water) | < 0.00260 mg/mL (virtually insoluble) | 1.43 mg/mL in saline | nih.gov |

| Lipophilicity | Highly lipophilic | Water-soluble | nih.govpacific.edumedkoo.commedkoo.comgutnliver.orgnih.gov |

| Suspension in Lipiodol | Easily suspended, forms stable colloidal emulsion | Physical stability not always excellent in suspension | nih.govmedkoo.commedkoo.comgutnliver.org |

Molecular Mechanisms of Action of Miriplatin Hydrate

Core Platinum-DNA Adduct Formation and Consequences

Miriplatin (B1139251) hydrate (B1144303), like other platinum-based drugs, exerts its cytotoxic effects mainly by targeting DNA in cancer cells. patsnap.compatsnap.comnih.gov This interaction leads to the formation of platinum-DNA adducts, which are critical to its mechanism. patsnap.compatsnap.comwikipedia.orgmedchemexpress.com

Hydrolysis of Miriplatin Hydrate to Active Platinum Compounds

Upon administration and uptake by cancer cells, this compound undergoes hydrolysis. patsnap.com This chemical process involves the reaction with water, resulting in the release of active platinum compounds. patsnap.com This hydrolysis is a crucial step for the drug to become reactive and interact with cellular components like DNA. patsnap.comnih.gov

Formation of Platinum-DNA Adducts (Cross-linking)

The active platinum compounds generated from the hydrolysis of this compound form highly reactive platinum-DNA adducts. patsnap.com These adducts are formed by binding to the DNA strands inside the cancer cells. patsnap.com This binding primarily involves the formation of cross-links, which can be either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands). nih.govmedchemexpress.com The platinum center coordinates with DNA bases, leading to this cross-linking. The formation of these platinum-DNA adducts is a key event in the cytotoxic action of this compound. patsnap.compatsnap.comwikipedia.orgmedchemexpress.compacific.edu

Inhibition of DNA Replication and Transcription Processes

The formation of platinum-DNA adducts by this compound disrupts the normal function of DNA. patsnap.com These adducts interfere with crucial cellular processes, specifically inhibiting DNA replication and transcription. patsnap.compatsnap.comnih.govmedchemexpress.com By blocking DNA replication, this compound prevents cancer cells from multiplying. patsnap.com The interference with transcription further impairs cellular functions essential for cell proliferation and survival. patsnap.commedchemexpress.com This inhibition of vital DNA processes ultimately contributes to the anti-tumor effect. patsnap.compatsnap.comnih.gov

Induction of Apoptosis and Programmed Cell Death Pathways

The DNA damage induced by this compound through the formation of platinum-DNA adducts triggers cellular responses that can lead to cell death. patsnap.compatsnap.comwikipedia.org A significant outcome of this damage is the induction of apoptosis, also known as programmed cell death. patsnap.compatsnap.comwikipedia.orgpacific.edufrontiersin.orgresearchgate.net By triggering apoptosis, this compound contributes to the reduction of tumor size. patsnap.com The platinum-DNA adducts are an important mechanism by which platinum-based anticancer drugs induce apoptosis. researchgate.net

Beyond Nuclear DNA: Non-Canonical Mechanisms

While the primary mechanism of this compound involves nuclear DNA, there is also evidence suggesting activity through other pathways.

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

In addition to its direct effects on DNA, this compound can also induce oxidative stress within cancer cells. patsnap.com The active platinum compounds can generate reactive oxygen species (ROS). patsnap.commdpi.comehu.es These ROS can cause further damage to various cellular components, including DNA, proteins, and lipids. patsnap.com The accumulation of damage from ROS, combined with the direct DNA damage, can overwhelm the cancer cells' repair mechanisms, contributing to cell death. patsnap.com

Mitochondria Targeting and Mitophagy Induction (e.g., LMPt)

Miriplatin, when delivered via liposomal formulations like LMPt, has been shown to target mitochondria, leading to the induction of mitophagy nih.govresearchgate.netnih.govpatsnap.comtechscience.cn. This mechanism is distinct from the typical DNA targeting of many platinum agents nih.govnih.gov. Following cellular uptake and processing, miriplatin is released in an unchanged metabolite form and localizes to the mitochondria nih.govresearchgate.netnih.gov. This mitochondrial targeting is crucial for the subsequent induction of mitophagy, a selective process of mitochondrial degradation nih.govnih.gov.

Degradation of DNA Polymerase Gamma (POLG) and Transcription Factor A, Mitochondrial (TFAM)

A key aspect of LMPt-induced mitophagy involves the degradation of critical mitochondrial proteins, specifically DNA Polymerase Gamma (POLG) and Transcription Factor A, Mitochondrial (TFAM) nih.govresearchgate.netnih.gov. LMPt treatment enhances the binding of the mitochondrial protease LONP1 with POLG and TFAM, facilitating their degradation nih.govresearchgate.netnih.gov. POLG is the catalytic subunit of the sole DNA polymerase responsible for mitochondrial DNA (mtDNA) replication, while TFAM plays a vital role in mitochondrial transcription initiation and packaging of mtDNA unizar.esmedlink.com. The degradation of POLG and TFAM leads to the blocking of mtDNA replication nih.govresearchgate.netnih.gov. This disruption of mtDNA replication subsequently triggers mitophagy nih.govresearchgate.netnih.gov. Studies have shown a significant decrease in the levels of POLG and TFAM after LMPt treatment in vitro and in vivo nih.gov.

PINK1-Parkin Axis Activation in Mitophagy

The induction of mitophagy by LMPt, subsequent to POLG and TFAM degradation and the blocking of mtDNA replication, occurs via the PINK1-Parkin axis nih.govresearchgate.netnih.govpatsnap.com. The PINK1-Parkin pathway is a well-established mechanism for clearing damaged mitochondria biorxiv.orgmdpi.comembopress.org. PINK1 (PTEN-induced putative kinase 1) accumulates on the outer membrane of depolarized or damaged mitochondria and recruits the E3 ubiquitin ligase Parkin biorxiv.orgmdpi.comembopress.org. Parkin then ubiquitinates mitochondrial outer membrane proteins, marking the mitochondria for degradation by autophagy biorxiv.orgmdpi.comembopress.org. In the context of LMPt, the degradation of POLG and TFAM initiates a process that activates this crucial mitophagy pathway nih.govresearchgate.netnih.gov.

Activation of cGAS-STING Pathway (e.g., MCL-Miriplatin)

Information regarding the activation of the cGAS-STING pathway by this compound or its formulations (such as MCL-Miriplatin) from the allowed sources is not available.

Cellular Uptake and Intracellular Trafficking Pathways

The efficacy of this compound is significantly influenced by its cellular uptake and subsequent intracellular trafficking. These processes are dictated by the compound's physicochemical properties and the specific delivery system employed.

Role of Lipophilicity and Hydrophobicity in Cellular Uptake

This compound is characterized as a lipophilic complex, possessing an affinity for lipid structures patsnap.compatsnap.com. This hydrophobic nature plays a crucial role in its preferential uptake by the liver and tumor cells patsnap.compatsnap.com. The lipophilicity facilitates its incorporation into lipiodol, an oily lymphographic agent commonly used in transcatheter arterial chemoembolization (TACE) for HCC treatment researchgate.net. This allows for sustained release and accumulation of the drug within the tumor site researchgate.net. The lipophilic nature is a key property that distinguishes it from some conventional platinum agents and contributes to its targeted delivery and retention in hepatic tumors patsnap.comresearchgate.net. The enhanced hydrophobic nature of platinum compounds has been linked to higher levels of cellular uptake nih.gov.

Caveolae-Mediated Endocytosis and Caveolin-1 (B1176169) (Cav-1) Involvement (e.g., LMPt)

For liposomal formulations like LMPt, cellular entry can occur via caveolae-mediated endocytosis nih.govresearchgate.netnih.gov. Caveolae are small invaginations of the plasma membrane involved in various cellular processes, including endocytosis mdpi.comfrontiersin.org. This pathway is dependent on the presence and activity of Caveolin-1 (Cav-1), a structural protein of caveolae nih.govresearchgate.netnih.govmdpi.comfrontiersin.org. The level of Cav-1 in cells can influence the rate of entry and even determine the switch between different entry pathways for LMPt, highlighting a role for Cav-1 in nanoparticle uptake nih.govresearchgate.netnih.gov. Caveolae-mediated endocytosis allows for the internalization of LMPt into caveolin-positive vesicles mdpi.com.

Endosome-Lysosome Processing of Miriplatin Formulations

This compound, a lipophilic platinum complex, is primarily known for its use in transcatheter arterial chemoembolization (TACE) for hepatocellular carcinoma (HCC) patsnap.comwikipedia.org. While the primary mechanism of action of platinum-based drugs involves the formation of DNA adducts patsnap.compatsnap.com, the intracellular processing of this compound formulations, particularly within the endosome-lysosome pathway, plays a role in its delivery and activation, especially in the context of liposomal formulations nih.govresearchgate.net.

Following cellular uptake, which can occur via endocytosis, Miriplatin formulations, such as liposome-encapsulated Miriplatin (LMPt), are processed through the endosome-lysosome system nih.govresearchgate.netpatsnap.com. The endo-lysosomal pathway is a critical cellular route for internalizing and degrading extracellular substances and cellular components frontiersin.orgnih.gov. Endocytic vesicles fuse with early endosomes, which mature into late endosomes and subsequently fuse with lysosomes frontiersin.orgnih.gov. Lysosomes are acidic organelles containing hydrolytic enzymes responsible for the degradation of various molecules frontiersin.orgnih.gov.

Research into liposomal formulations of Miriplatin suggests that after cellular entry, LMPt undergoes processing within the endosome-lysosome compartments nih.govresearchgate.net. Within this acidic and enzymatic environment, the liposomal carrier is degraded, leading to the release of the Miriplatin compound nih.gov. Unlike some other platinum agents that may require significant transformation within the cell to become active, studies with LMPt indicate that Miriplatin is released as an unchanged metabolite after endosome-lysosome processing nih.govresearchgate.net.

While the classical understanding of platinum drugs focuses on DNA binding in the nucleus patsnap.compatsnap.com, studies on LMPt have revealed a distinct mechanism where the released Miriplatin targets mitochondria following endosome-lysosome processing nih.govresearchgate.net. This highlights that the endosome-lysosome pathway serves as a crucial step for liberating the active compound from its delivery vehicle, enabling it to reach its intracellular targets nih.govresearchgate.netpatsnap.com.

The efficiency of drug release from endosomes and lysosomes is a critical factor influencing the efficacy of formulations that utilize this uptake pathway google.comupenn.edu. The acidic pH and the presence of various enzymes within these organelles can lead to the degradation of the carrier and the release of the encapsulated drug google.com. In the case of LMPt, the processing within the endosome-lysosome system facilitates the release of Miriplatin, which then translocates to mitochondria to exert its effects nih.govresearchgate.net.

Further detailed research findings on the specific molecular events occurring during the endosome-lysosome processing of Miriplatin formulations are still emerging. However, the available data suggest that this pathway is essential for the intracellular delivery and subsequent action of Miriplatin when administered in certain formulations like liposomes nih.govresearchgate.net. The precise mechanisms of how Miriplatin is released from the degrading liposome (B1194612) within the endolysosomal compartment and how it subsequently targets mitochondria after release are areas of ongoing investigation nih.govresearchgate.net.

While the redox potential within endosomes and lysosomes is generally considered oxidizing, which might affect disulfide-based linkers in some drug conjugates, the processing of Miriplatin, particularly in liposomal formulations, appears to involve the degradation of the lipid carrier rather than relying on a reducing environment for activation nih.govresearchgate.netnih.gov.

Table 1 summarizes key aspects of the endosome-lysosome processing of Miriplatin formulations based on current research.

| Process | Description | Outcome for Miriplatin |

| Cellular Uptake | Internalization of Miriplatin formulations (e.g., liposomes) via endocytosis. nih.govpatsnap.com | Entry into endosomes. |

| Endosome Maturation | Progression from early to late endosomes. frontiersin.orgnih.gov | Trafficking of formulation. |

| Fusion with Lysosomes | Late endosomes fuse with lysosomes, forming endolysosomes. frontiersin.orgnih.gov | Exposure to acidic and enzymatic environment. |

| Degradation of Formulation | Liposomal carrier is degraded within the endolysosomal compartment. nih.govresearchgate.net | Release of Miriplatin. |

| Release of Miriplatin | Miriplatin is released from the degraded carrier, potentially as an unchanged metabolite. nih.govresearchgate.net | Available for intracellular targeting. |

| Intracellular Targeting | Released Miriplatin translocates to target organelles, such as mitochondria (for LMPt). nih.govresearchgate.net | Exerts therapeutic effect. |

This table highlights the sequential steps involved in the endosome-lysosome processing and its role in the intracellular fate of Miriplatin when delivered via specific formulations.

Preclinical Pharmacodynamics and Efficacy Studies

In Vitro Cytotoxicity and Antiproliferative Activity

In vitro studies are crucial for understanding the direct effects of Miriplatin (B1139251) hydrate (B1144303) on cancer cells, including its ability to induce cell death and inhibit proliferation.

Evaluation in Human Liver Cancer Cell Lines (e.g., HepG2)

Miriplatin hydrate has been evaluated for its cytotoxic effects on human liver cancer cell lines, such as HepG2. Studies have shown that Miriplatin suspended in Lipiodol (miriplatin/LPD) can inhibit the growth of hepatoma cells. For instance, miriplatin/ethiodized oil suspension demonstrated a lower IC50 value (1.3 μg/mL) compared to cisplatin (B142131)/ethiodized oil suspension (2.5 μg/mL) in HepG2 cells, indicating potent antitumor activity in this liver cancer cell line. nih.gov

Activity in Pancreatic Cancer Cell Lines (e.g., AsPC-1, BxPC-3, MIA-PaCa-2, PANC-1, SU.86.86)

The activity of this compound has also been investigated in a panel of pancreatic cancer cell lines, including those with varying sensitivities to other chemotherapeutic agents like gemcitabine (B846) (GEM-sensitive: AsPC-1 and BxPC-3; GEM-resistant: MIA-PaCa-2, PANC-1, and SU.86.86). Studies using a liposomal formulation of Miriplatin (LMPt) have shown prominent anti-cancer activity in both GEM-resistant and GEM-sensitive pancreatic cancer cells, suppressing cell proliferation in a dose-dependent manner. nih.gov At the maximal solubility of Miriplatin in cell culture medium (1.3 μmol/L), free Miriplatin showed limited anti-cancer activity (about 3% to 15% inhibition) across five pancreatic cancer cell lines after 48 hours of treatment. nih.gov However, LMPt at the same concentration and treatment time exhibited significantly higher inhibitory effects, ranging from approximately 2.70 to 16.74 folds greater than that of free Miriplatin. nih.gov The rate of cellular uptake of LMPt appeared to correlate with its anti-cancer activity in these cell lines; AsPC-1 cells, which showed the shortest starting time for obvious cellular uptake, also had the lowest IC50 value among the tested lines. nih.gov

Efficacy Against 3D Multicellular Spheroid Models (e.g., A549-iRFP 3D MCS)

Three-dimensional (3D) multicellular spheroid models are considered more representative of in vivo tumor architecture than traditional 2D cell cultures. Miriplatin-loaded formulations, such as micelles and solid lipid nanoparticles (SLNs), have been evaluated for their efficacy against 3D multicellular spheroids. In A549-iRFP 3D multicellular spheroids, miriplatin-loaded micelles demonstrated significant inhibition of spheroid growth, with viability around 0% after 7 days of treatment, similar to cisplatin. pacific.edu The IC50 value of miriplatin-loaded micelles against A549-iRFP 3D MCS was reported to be around 25 µM, while cisplatin's IC50 was higher at 84.78 µM in this model. pacific.edu Miriplatin-loaded SLNs also showed significantly stronger inhibition against 3D MCS compared to free miriplatin. pacific.edu

Quantitative Determination of Anti-Cancer Activity (e.g., IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a substance's inhibitory effect on a biological process, such as cell growth. IC50 values for this compound and its formulations have been determined in various cell lines.

| Cell Line (Type) | Formulation | IC50 Value | Reference |

| AH109A (Rat Ascite Hepatoma) | Miriplatin/LPD | 0.89 ± 0.15 (7 days) | medkoo.com |

| AH109A (Rat Ascite Hepatoma) | DPC (released from Miriplatin/LPD) | 0.14 ± 0.07 μg/mL (3 days) | medkoo.com |

| AH109A (Rat Ascite Hepatoma) | DPI (released from Miriplatin/LPD) | 0.83 ± 0.32 μg/mL (3 days) | medkoo.com |

| AH109A (Rat Ascite Hepatoma) | Cisplatin | 0.30 ± 0.07 μg/mL (3 days) | medkoo.com |

| AH109A (Rat Ascite Hepatoma) | Zinostatin stimalamer | 0.13 ± 0.00 μg/mL (3 days) | medkoo.com |

| HepG2 (Human Hepatoma) | Miriplatin/ethiodized oil | 1.3 μg/mL | nih.gov |

| HepG2 (Human Hepatoma) | Cisplatin/ethiodized oil | 2.5 μg/mL | nih.gov |

| Pancreatic Cancer Cell Lines (GEM-R/S) | LMPt | Dose-dependent inhibition | nih.gov |

| A549-iRFP (NSCLC 3D MCS) | Miriplatin-loaded micelles | ~25 µM | pacific.edu |

| A549-iRFP (NSCLC 3D MCS) | Cisplatin | 84.78 µM | pacific.edu |

Note: IC50 values can vary depending on the cell line, treatment duration, and specific formulation used.

For AH109A rat ascite hepatoma cells, the IC50 for miriplatin/LPD after 7 days of exposure was 0.89 ± 0.15. medkoo.com Active platinum compounds released from miriplatin/LPD, DPC and DPI, also inhibited the growth of AH109A cells with IC50 values of 0.14 ± 0.07 μg/mL and 0.83 ± 0.32 μg/mL, respectively, after 3 days. medkoo.com In contrast, free Miriplatin did not inhibit cell growth at the highest concentration tested (20 μg/mL) in AH109A cells, likely due to its low water solubility. medkoo.com In human hepatoma HepG2 cells, miriplatin/ethiodized oil suspension showed an IC50 of 1.3 μg/mL. nih.gov For A549-iRFP 3D multicellular spheroids, the IC50 of miriplatin-loaded micelles was approximately 25 µM. pacific.edu

In Vivo Preclinical Antitumor Efficacy in Animal Models

In vivo studies using animal models provide crucial data on the antitumor efficacy of this compound in a more complex biological setting.

Inhibition of Tumor Growth in Xenograft Models

This compound has demonstrated antitumor efficacy in various xenograft models. In rats bearing AH109A tumor cells, intra-hepatic arterial administration of Miriplatin in Lipiodol reduced tumor growth rates in a dose-dependent manner. glpbio.com Miriplatin/LPD (400 µ g/head ) significantly reduced tumor growth in rats bearing AH109A cells. glpbio.com The platinum concentrations in AH109A tumors were higher than in non-tumor regions following administration. medkoo.com

In a HepG2 xenograft tumor mouse model, REGO microspheres combined with Miriplatin remarkably improved the antitumor efficacy compared to Miriplatin monotherapy. researchgate.netresearchgate.net

A liposomal formulation of Miriplatin (LMPt) also exhibited significant antitumor activity in an AsPC-1 mouse xenograft model, retarding tumor growth with higher inhibitory action than control treatments like gemcitabine and oxaliplatin (B1677828). nih.gov LMPt showed about 31.36% inhibitory effect, which was much weaker in the free Miriplatin group, approximately 4.45%. nih.gov The in vivo inhibitory action of LMPt was about 8-fold higher than that of free Miriplatin. nih.gov The Miriplatin content in tumor tissue in the LMPt group was also about 3-fold higher than in the free Miriplatin group, indicating increased tumor accumulation with the liposomal formulation. nih.gov

In a rabbit liver tumor model, the antitumor effect of arterial infused miriplatin/ethiodized oil suspension was comparable to that of cisplatin/ethiodized oil suspension. nih.gov

Tumor Retention Studies of Platinum Compounds in Rat Hepatic Tumors

Studies have been conducted to evaluate the tumor retention characteristics of miriplatin compared to other platinum compounds, such as cisplatin, in rat models bearing hepatic tumors. In experiments using rats with hepatoma AH109A tumors implanted in their livers, miriplatin and cisplatin were administered, and platinum concentrations in tissues and DNA were subsequently assessed. researchgate.netnih.gov

Miriplatin demonstrated a more sustained release profile compared to cisplatin. researchgate.netnih.gov Furthermore, miriplatin exhibited selective disposition within tumors and was retained in tumor tissue for a longer duration than cisplatin. researchgate.netnih.gov This prolonged retention at the tumor site is considered advantageous for enhancing therapeutic efficacy. researchgate.net The administration of miriplatin led to apparent tumor regression, which was associated with the formation of platinum-DNA adducts and the induction of massive apoptosis in tumor cells. researchgate.netnih.gov

In studies involving rats bearing AH109A tumor cells, miriplatin suspended in lipiodol (miriplatin/LPD) was shown to reduce tumor growth rates in a dose-dependent manner. glpbio.com Specifically, miriplatin/LPD at a dose of 400 μ g/head significantly reduced tumor growth in these rat models. glpbio.com

Anti-Angiogenic Efficacy Assessments

Assessments of the anti-angiogenic efficacy of miriplatin have been part of in vitro biological activity evaluations. researchgate.netresearchgate.net The anti-angiogenic efficacy has been assessed in the context of studies involving different formulations or combinations, such as with regorafenib-loaded microspheres. researchgate.net While the assessment of anti-angiogenic effects has been undertaken, detailed findings specifically for this compound as a standalone agent in these studies are not extensively described in the available information.

Evaluation of Antibacterial Effects

The evaluation of potential antibacterial effects of platinum compounds, including those related to this compound, has been explored in research. Synthesized palladium (II) and platinum (II) complexes, related to the ligand structure found in compounds like miriplatin, have been tested against gram-negative and gram-positive bacteria in vitro. patsnap.com Molecular docking studies have provided support for the cytotoxicity and antibacterial effects observed with these related complexes. patsnap.com this compound itself has been classified within the "antibacterial area" in the context of drug approval categories, although its structure is noted as being dissimilar to other platinates and possessing significant lipid solubility. scispace.com Cisplatin, another platinum-based chemotherapy drug, was initially discovered for its antibacterial properties. pacific.edu

Molecular Interactions and Biophysical Characterization of Miriplatin Hydrate

Interaction with Nucleic Acids

Miriplatin (B1139251) hydrate (B1144303) exerts significant effects through its interactions with nucleic acids, particularly DNA. These interactions involve both covalent binding and non-covalent forces.

Covalent Binding to DNA Strands

A primary mechanism by which Miriplatin hydrate functions is through the formation of platinum-DNA adducts. Miriplatin is converted in vivo to dichloro(1,2-diaminocyclohexane)platinum, which forms platinum-DNA cross-links through covalent bonds with DNA strands in cancer cells. researchgate.net This covalent binding disrupts the normal function of DNA, inhibiting crucial processes such as replication and transcription, ultimately leading to apoptosis or programmed cell death of malignant cells. patsnap.compatsnap.com Studies have shown that this compound suspended in lipiodol inhibits the growth of cells and forms platinum-DNA adducts. glpbio.commedchemexpress.com The formation of these adducts appears to be a key factor in the apparent tumor regression observed in studies. researchgate.net

Interactions with Biological Membranes and Lipids

This compound's lipophilic nature facilitates its interaction with biological membranes and lipid components. patsnap.comwikipedia.org These interactions are important for its cellular uptake and distribution, particularly its preferential accumulation in the liver and tumor cells. patsnap.com

Platinum-Membrane Interactions and Fluidity Alterations

Interactions between platinum complexes and biological membranes are recognized as early events that can influence cellular uptake, cytotoxicity, and resistance. researchgate.netnih.gov Miriplatin, being highly lipophilic and structurally similar to phospholipids (B1166683) due to its two long myristoyl chains, is readily able to interact with biological membranes and enter membrane-bound organelles. nih.gov Platinum-membrane interactions can lead to alterations in membrane structure and biophysical properties, such as fluidity and permeability. researchgate.netnih.gov These changes are likely to impact cell signaling events. nih.gov

Specific Molecular Interactions with Lipid Components

This compound's interaction with lipid components is influenced by its lipophilicity and structure. Its myristoyl chains are thought to encapsulate into phospholipid layers when incorporated into liposomes. nih.gov Molecular modeling studies have indicated that Miriplatin can bind to domain II of Human Serum Albumin (HSA) through hydrophobic force, hydrogen bonds, and electrostatic force interactions. researchgate.net While the primary focus is often on DNA binding, interactions with lipids and the resulting changes in membrane properties are considered relevant to the activity and toxicity of platinum complexes. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization

Advanced spectroscopic and analytical methods provide detailed insights into the structure, composition, and physical properties of this compound. These techniques are essential for confirming its identity, assessing purity, and characterizing its behavior in different environments or formulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 195Pt-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and purity of this compound. 1H-NMR analysis has been used to confirm the structure of synthesized this compound, with spectral peaks reported to be compatible with the expected molecular structure. atlantis-press.commagtechjournal.com Mass spectrometry (MS) data, in conjunction with NMR, have also been reported as consistent with literature findings, further supporting structural identification. medkoo.com

Studies on platinum complexes, including those with a diaminocyclohexane structure similar to miriplatin, have utilized 1H, 13C, and 195Pt NMR spectroscopy to characterize their structures and transformations. researchgate.net Specifically, 195Pt NMR spectroscopy is particularly valuable for studying platinum complexes due to the favorable properties of the 195Pt isotope, offering a large chemical shift range and high sensitivity to the coordination environment and oxidation state of the platinum atom. saimm.co.za This technique allows for the direct speciation and characterization of platinum complexes in solution. saimm.co.za

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared (IR) and Raman vibrational spectroscopy provide information about the functional groups and molecular bonds within this compound. FT-IR spectroscopy has been employed to identify the structure of synthesized miriplatin. atlantis-press.commagtechjournal.com While specific detailed findings for this compound from IR or Raman spectroscopy are not extensively detailed in the provided snippets, these techniques are generally used to confirm the presence of characteristic bonds and to assess the purity and solid-state form of the compound. For platinum complexes, IR spectroscopy can provide insights into the coordination of ligands, such as carboxylate groups. atlantis-press.com

Mass Spectrometry (e.g., ESI-MS, ICP-MS, ICP-OES)

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of this compound, as well as for its quantification in various matrices. Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to confirm the chemical structure of miriplatin, with analysis yielding the correct molecular weight. pacific.edu ESI-MS data for this compound have shown characteristic peaks corresponding to fragments such as [Pt(C6N2H14)(C14H27O2)]+ and [M-H2O+Na]+. atlantis-press.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are highly sensitive techniques used for the quantification of platinum. pacific.edu ICP-OES has been established as a method for quantifying miriplatin, demonstrating good consistency in different platinum-containing samples. pacific.edu These methods are particularly useful for determining the platinum content in formulations, such as nanoparticles and liposomes, and for assessing platinum recovery. pacific.edupacific.edupacific.edu ICP-MS has also been utilized for quantifying intracellular platinum uptake in studies involving platinum complexes. nih.govnih.gov

| Technique | Application | Key Findings (this compound) | Source(s) |

| ESI-MS | Structure confirmation, Molecular weight | Confirmed chemical structure; yielded correct molecular weight; characteristic fragment peaks observed. | atlantis-press.compacific.edu |

| ICP-MS | Platinum quantification, Elemental analysis | Used for quantifying platinum content and recovery in formulations and biological samples. | pacific.edunih.govnih.gov |

| ICP-OES | Platinum quantification, Elemental analysis | Established method for miriplatin quantification; good consistency in various samples. | pacific.edupacific.edupacific.edu |

Electron Microscopy (e.g., TEM) for Nanostructure Morphology

Electron microscopy, such as Transmission Electron Microscopy (TEM), is employed to visualize the morphology and size of this compound when incorporated into nanostructures like micelles, solid lipid nanoparticles (SLNs), or liposomes. TEM studies have displayed the size and morphology of miriplatin-loaded formulations, showing consistency with data obtained from dynamic light scattering. pacific.edupacific.edu For instance, TEM images of micelles have shown spherical dots around 10 nm in diameter, while SLNs appeared as both spherical and rod structures with a size distribution ranging from 50 to 150 nm. pacific.edu

Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is a widely used technique for measuring the size and polydispersity index (PDI) of nanoparticles in suspension. pacific.edu DLS monitors the intensity fluctuations of scattered light caused by the Brownian motion of particles, which is then related to their size. pacific.educolostate.eduresearchgate.net The hydrodynamic diameter measured by DLS represents the apparent size of the hydrated or solvated particle as it diffuses in a liquid. colostate.eduuci.edu

DLS measurements have been used to characterize the size and PDI of miriplatin-loaded nano formulations, including micelles, SLNs, and liposomes. pacific.edupacific.edupacific.edu Research findings indicate that micelles are typically smaller (~10 nm) and more homogeneous (PDI < 0.3) compared to SLNs, which are larger (~100 nm) and more heterogeneous (PDI ~0.8). pacific.edu The PDI is a dimensionless index calculated from the cumulants analysis of DLS data, indicating the width of the size distribution; values below 0.05 are rare for monodisperse standards, while values above 0.7 suggest a very broad size distribution. uci.edunanotempertech.comatascientific.com.au Studies have shown that the composition of lipid-based formulations can influence the size and PDI of miriplatin-loaded nanoparticles. pacific.edupacific.edu

| Formulation Type | Approximate Size (nm) | Typical PDI | Source(s) |

| Micelles | ~10-15 | < 0.3 | pacific.edupacific.edupacific.edu |

| SLNs | ~100-120 | ~0.4-0.8 | pacific.edupacific.edupacific.edu |

| Liposomes | ~180 | Not specified | pacific.edu |

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-OES) for Platinum Quantification

ICP-OES is employed for the quantitative analysis of platinum in samples containing this compound. This technique involves introducing a liquid sample into an inductively coupled plasma, typically composed of argon. technologynetworks.comdrawellanalytical.com The high temperature of the plasma excites the atoms in the sample, causing them to emit light at characteristic wavelengths. technologynetworks.com The intensity of the emitted light is measured to determine the concentration of the specific element, such as platinum. technologynetworks.com

Accurate quantification of platinum using ICP-OES necessitates appropriate sample preparation, especially for complex matrices. drawellanalytical.comresearchgate.net This typically involves converting the sample into a homogeneous liquid form and ensuring complete dissolution of the platinum compound. drawellanalytical.com For platinum-containing samples, including pharmaceutical formulations, acid digestion methods are commonly employed to achieve this. researchgate.netijper.orgpacific.edumdpi.com Various digestion methods, such as using nitric acid, sulfuric acid, aqua regia, or microwave-assisted digestion, have been explored for optimizing platinum recovery. researchgate.netpacific.edumdpi.com Studies have shown that the choice of digestion method can significantly impact the recovery of platinum from complex matrices. For instance, one study mentioned trying different digestion methods (nitric acid, sulfuric acid, and aqua regia) to optimize platinum recovery from Miriplatin-loaded nano formulations, and found that a co-solvent slow evaporation method improved platinum recovery significantly compared to some traditional methods. pacific.edu Microwave-assisted wet digestion has also been reported as an efficient and relatively simple sample preparation method for determining platinum group elements. researchgate.net

The accuracy and precision of ICP-OES for platinum quantification can be influenced by matrix effects, where other elements present in the sample interfere with the platinum signal. researchgate.netrsc.orgbohrium.com Research has investigated the impact of various matrix elements on the determination of platinum group metals by ICP-OES. rsc.orgbohrium.com These studies indicate that matrix elements can cause significant effects, leading to underestimation or overestimation of platinum concentration depending on the specific interferent and the chosen emission line. rsc.orgbohrium.com For platinum, the emission line at 214.423 nm has been noted as being particularly sensitive to the effect of interelements. rsc.org To mitigate matrix effects and enhance accuracy, techniques such as using internal standards and multivariate calibration methods have been explored. researchgate.netbohrium.comlbma.org.uk The bracketing method, which involves measuring samples between standards, is also a procedure used in precious metal analysis with ICP-OES to increase precision and accuracy. lbma.org.uk

Method validation is a crucial step in pharmaceutical analysis to ensure the reliability of ICP-OES for quantifying platinum in this compound formulations or biological samples. researchgate.netijper.org This involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijper.orgmdpi.comnih.gov Studies on the quantitative analysis of platinum in pharmaceutical contexts using ICP-OES or ICP-MS have reported method validation parameters, including linearity over a specific concentration range and acceptable recovery rates from different matrices. ijper.orgnih.gov

While specific detailed data tables exclusively focusing on ICP-OES quantification of this compound were not extensively found in the search results, the principles and methodologies applied to other platinum-based compounds and platinum group metals are directly relevant. The development of analytical methods for quantifying platinum in various matrices, including pharmaceutical formulations and biological samples, using ICP-OES is a well-established practice. researchgate.netijper.orgresearchgate.net

Table 1 provides an example of typical performance parameters that might be evaluated during the validation of an ICP-OES method for platinum quantification, based on general practices and findings from related studies.

Table 1: Illustrative ICP-OES Method Performance Parameters for Platinum Quantification

| Parameter | Value/Range | Notes |

| Linearity (R²) | ≥ 0.995 nih.gov | Indicates a strong linear relationship between signal and concentration |

| Accuracy (% Recovery) | 85-115% nih.gov | Acceptable range for recovery from spiked samples |

| Precision (% RSD) | ≤ 15% nih.gov | Relative Standard Deviation, indicating repeatability |

| LOD | ppb to tens of ppb mdpi.com | Limit of Detection |

| LOQ | ppb to tens of ppb mdpi.com | Limit of Quantification |

Note: These values are illustrative and would be specifically determined and validated for the analysis of this compound in a given matrix.

The application of ICP-OES for quantifying platinum in this compound is essential for various aspects, including quality control of the drug substance and its formulations, as well as potential analysis in research settings involving its distribution or recovery from experimental systems. pacific.edupacific.edu The technique's ability to accurately and precisely determine platinum concentration supports the characterization and study of this compound. pacific.edupacific.edu

Mechanisms of Resistance to Miriplatin Hydrate and Strategies to Overcome It

Intrinsic and Acquired Resistance Mechanisms

Intrinsic and acquired resistance to miriplatin (B1139251) hydrate (B1144303) can arise from alterations in cellular processes that affect drug uptake, detoxification, DNA repair, and the induction of apoptosis.

Role of DNA Repair Mechanisms in Resistance

Platinum drugs, including miriplatin hydrate, exert their cytotoxic effects primarily by forming platinum-DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death researchgate.netpatsnap.compatsnap.commedchemexpress.com. Resistance can arise from enhanced DNA repair mechanisms that remove these damaging adducts or increased tolerance to their presence researchgate.net.

While the lack of cross-resistance between miriplatin and cisplatin (B142131) is hypothesized to involve different DNA mismatch repair mechanisms iiarjournals.org, a study examining miriplatin-resistant rat hepatoma cells (AH109A/MP10) did not find significant differences in the formation of platinum-DNA adducts or the expression levels of key DNA repair proteins like excision repair cross-complementing 1 (ERCC1) and mutL homolog 1 (MLH1) when compared to parental cells after treatment with either miriplatin or cisplatin researchgate.net. This suggests that in this specific miriplatin-resistant model, resistance may not be primarily driven by increased expression of these particular DNA repair proteins or reduced DNA adduct formation. However, other DNA repair pathways or mechanisms of tolerance to DNA damage could still play a role.

Furthermore, increased expression of Bcl-2 was observed in the miriplatin-resistant AH109A/MP10 cells, and inhibition of Bcl-2 partially reversed miriplatin resistance in these cells researchgate.net. This indicates that defects in inducing apoptosis, potentially linked to anti-apoptotic proteins like Bcl-2, can contribute to acquired resistance to this compound researchgate.net.

Transport-Based Cellular Resistance Mechanisms

Cellular uptake and efflux of platinum drugs can significantly influence their intracellular concentration and, consequently, their cytotoxic activity. Alterations in membrane transporters, particularly ATP-binding cassette (ABC) transporters, are well-established mechanisms of resistance to various chemotherapeutic agents, including some platinum drugs.

Strategies for Modulating Efflux Transporters

If efflux transporters are found to contribute to this compound resistance, several strategies could potentially be employed to overcome this mechanism. These strategies, generally applied to combat efflux-mediated resistance, include:

Bypassing the efflux pump: This can involve designing structural analogs of the drug that are not recognized or transported by the efflux pump amhsr.org.

Biological inhibition of the efflux pump: Approaches like using antibodies or antisense oligonucleotides to reduce the expression or activity of the transporter protein amhsr.org.

Pharmacological inhibition of efflux pumps: Using specific efflux pump inhibitors (EPIs) that can block the activity of the transporter amhsr.orgmdpi.com. EPIs can act as competitive or non-competitive inhibitors amhsr.org. The concept of using "molecular decoys" that are substrates for the pump but are administered alongside the main drug to keep the pumps occupied has also been explored brown.edu.

These strategies aim to increase the intracellular concentration of the drug in resistant cells, thereby restoring sensitivity. However, the effectiveness of these strategies for this compound resistance would depend on the specific efflux transporters involved and the development of miriplatin-specific modulating agents.

Novel Resistance Mechanisms Discovered with Miriplatin Formulations

Research into novel formulations of miriplatin has revealed entirely different mechanisms of action and potential resistance profiles compared to the standard this compound suspended in Lipiodol. A notable example is a miriplatin-loaded liposome (B1194612) (LMPt).

Studies on LMPt in pancreatic cancer cells have shown that this liposomal formulation exhibits a distinct anti-cancer mechanism nih.govresearchgate.netnih.gov. Unlike traditional platinum agents that primarily target DNA, LMPt targets mitochondria, inducing mitophagy by blocking the replication of mitochondrial DNA (mtDNA) mediated by POLG and TFAM nih.govresearchgate.netnih.gov. This represents a novel mechanism of action for a platinum agent and suggests that resistance to LMPt might involve alterations in mitochondrial pathways, mitophagy, or the function of proteins like POLG and TFAM, rather than the typical DNA-centric resistance mechanisms nih.govresearchgate.netnih.gov.

Furthermore, the cellular entry of LMPt is influenced by the level of caveolin-1 (B1176169) (Cav-1), which determines the entry rate and pathway (caveolae or macropinocytosis) nih.govresearchgate.netnih.gov. This suggests that resistance to this liposomal formulation could potentially involve alterations in Cav-1 expression or caveolae-mediated endocytosis. This is distinct from the transport mechanisms typically associated with the uptake of free platinum drugs.

This research highlights that novel formulations of miriplatin can lead to entirely new mechanisms of overcoming resistance observed with other platinum agents and may involve unique resistance pathways related to their specific cellular uptake and intracellular targets nih.govresearchgate.net.

Overcoming Gemcitabine (B846) Resistance with Liposomal Miriplatin

Pancreatic cancer is characterized by its aggressive nature and high refractoriness to treatment, with resistance and toxicity limiting the effectiveness of current drugs like gemcitabine (GEM), the standard first-line treatment. nih.gov A novel approach to overcome GEM resistance involves the use of miriplatin-loaded liposomes (LMPt). nih.govresearchgate.net Studies have demonstrated that LMPt exhibits potent anti-cancer activity in both GEM-resistant (GEM-R) and GEM-sensitive (GEM-S) pancreatic cancer cells. nih.govresearchgate.net This enhanced activity is attributed to a faster cellular entry leading to a larger accumulation of miriplatin within the cells. nih.govresearchgate.net The cellular entry rate and the specific entry pathway of LMPt are influenced by the level of caveolin-1 (Cav-1), suggesting a novel role for Cav-1 in nanoparticle entry. nih.govresearchgate.net

In GEM-R and GEM-S pancreatic cancer cell lines such as MIA-PaCa-2, PANC-1, SU.86.86 (GEM-R), AsPC-1, and BxPC-3 (GEM-S), LMPt treatment for 24 hours suppressed cell proliferation in a dose-dependent manner. nih.gov At a concentration equivalent to the maximal solubility of free miriplatin in cell culture medium (1.3 μmol/L), the inhibitory effect of LMPt after 48 hours was significantly higher (approximately 2.70–16.74 folds) compared to free miriplatin, which showed poor anti-cancer activity (about 3% to 15%). nih.gov In vivo studies also indicated that liposomal miriplatin increased anti-cancer action and tumor accumulation of miriplatin compared to the free form, with LMPt showing about 31.36% inhibitory effect in tumor growth compared to approximately 4.45% for free miriplatin. nih.gov The miriplatin content in tumor tissue was also about 3-fold higher in the LMPt group. nih.gov

| Cell Line | Gemcitabine Sensitivity | Inhibitory Effect of Free Miriplatin (1.3 μmol/L, 48h) | Inhibitory Effect of LMPt (1.3 μmol/L, 48h) | Fold Increase (LMPt vs. Free Miriplatin) |

| MIA-PaCa-2 | Resistant | ~15% | Significantly Higher | 2.70–16.74 |

| PANC-1 | Resistant | ~15% | Significantly Higher | 2.70–16.74 |

| SU.86.86 | Resistant | ~15% | Significantly Higher | 2.70–16.74 |

| AsPC-1 | Sensitive | ~3% | Significantly Higher | 2.70–16.74 |

| BxPC-3 | Sensitive | ~3% | Significantly Higher | 2.70–16.74 |

Role of POLG and TFAM Degradation in Mitophagy-Mediated Resistance

Beyond increased cellular accumulation, the mechanism by which liposomal miriplatin overcomes resistance involves targeting mitochondria and inducing mitophagy. nih.govresearchgate.net Unlike most platinum agents that primarily target DNA, LMPt's main target is the mitochondria. nih.govresearchgate.net After cellular uptake and processing within endosomes and lysosomes, unchanged miriplatin is released and localizes to mitochondria. nih.govresearchgate.net Here, it enhances the binding of the mitochondrial protease LONP1 with POLG and TFAM, leading to their degradation. nih.govresearchgate.net

POLG (DNA polymerase gamma) and TFAM (mitochondrial transcription factor A) are crucial for mitochondrial DNA (mtDNA) replication and maintenance. The degradation of POLG and TFAM blocks mtDNA replication, which in turn initiates mitophagy through the PINK1–Parkin axis. nih.govresearchgate.netnih.gov This mitophagy induction by blocking POLG/TFAM-mediated mtDNA replication suppresses the proliferation of pancreatic cancer cells. nih.govresearchgate.netnih.gov POLG and TFAM have also been identified as potential prognostic markers in pancreatic cancer, with their pro-cancer activity mediated by mitophagy blocking induced by mtDNA replication. nih.govresearchgate.net

Circumvention of Resistance through Formulation and Delivery Innovation

The development of resistance to conventional platinum-based therapies highlights the need for innovative formulation and delivery strategies to improve therapeutic outcomes. frontiersin.orgupenn.edu Nanocarrier-mediated delivery systems offer promising avenues to overcome resistance by enhancing drug accumulation at tumor sites and altering subcellular targeting. frontiersin.orgrsc.org

Nanocarrier-Mediated Enhanced Intracellular Accumulation

Nanocarriers, such as liposomes and polymeric nanoparticles, can improve the therapeutic index of platinum compounds by increasing their intracellular accumulation within cancer cells. frontiersin.orgrsc.org This enhanced uptake can circumvent resistance mechanisms related to reduced drug entry or increased efflux. Liposomal formulations, like LMPt, have demonstrated faster cellular entry and greater intracellular accumulation of miriplatin compared to the free drug, contributing to their superior anti-cancer activity in resistant cell lines. nih.govresearchgate.net Nanoparticles can exploit the enhanced permeability and retention (EPR) effect in tumors, leading to passive accumulation in the tumor microenvironment. rsc.orgnih.gov Active targeting strategies, involving the attachment of ligands to nanoparticles, can further enhance delivery specifically to cancer cells by binding to overexpressed receptors. upenn.edursc.org

Altered Subcellular Targeting (e.g., Mitochondrial Targeting)

Traditional platinum drugs primarily exert their cytotoxic effects by forming adducts with nuclear DNA. frontiersin.orgfrontiersin.org However, resistance can arise through enhanced DNA repair mechanisms. frontiersin.orgfrontiersin.org Altering the subcellular localization of platinum compounds to target other vital organelles, such as mitochondria, can provide a strategy to circumvent DNA-centric resistance. nih.govresearchgate.net As discussed, liposomal miriplatin demonstrates a distinct mechanism of action by primarily targeting mitochondria rather than nuclear DNA. nih.govresearchgate.net This mitochondrial targeting leads to the degradation of POLG and TFAM, inducing mitophagy and ultimately suppressing cancer cell proliferation, offering an alternative pathway to overcome resistance observed with DNA-targeting platinum agents. nih.govresearchgate.netnih.gov

Comparative Preclinical Analysis with Other Platinum Based Agents

Comparison of Molecular Mechanisms of Action

The primary mechanism of action for many platinum-based drugs, including cisplatin (B142131) and oxaliplatin (B1677828), involves the formation of platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. Miriplatin (B1139251) hydrate (B1144303) is also understood to function through the formation of platinum-DNA cross-links via covalent bonds with DNA strands in cancer cells researchgate.netnih.gov. The active form of miriplatin is identified as dichloro[(1R, 2R)-1, 2-cyclohexane diamine-N, N′]platinum (DPC), which is formed through the substitution of myristic acid with chloride ions nih.gov. DPC is considered the most abundant active platinum compound released from miriplatin and has demonstrated comparable effectiveness to cisplatin in inhibiting the growth of hepatic cancer cell lines researchgate.net.

While DNA adduct formation is a shared mechanism, there is also research exploring potential differences. For instance, a liposomal formulation of miriplatin (LMPt) has been reported to exhibit a different anti-cancer mechanism in pancreatic cancer cells, primarily targeting mitochondria rather than DNA nih.gov. This suggests that the formulation and delivery of miriplatin can influence its intracellular targets and mechanisms of action, potentially differentiating it from the primary DNA-targeting of free cisplatin or oxaliplatin. Cisplatin itself can also bind to mitochondrial DNA, leading to cell death, suggesting a possible direct effect on mitochondria independent of nuclear DNA interaction dovepress.comresearchgate.net.

Comparative Cytotoxicity Profiles Across Cell Lines

Preclinical studies have compared the cytotoxic activity of miriplatin hydrate, often in its suspension form for transcatheter arterial chemoembolization (TACE), with other agents across various cancer cell lines.

Studies in rat hepatoma AH109A cells have shown that miriplatin/lipiodol suspension, like cisplatin/lipiodol, induces platinum-DNA adduct formation and apoptosis nih.gov. DPC, the major active compound released from miriplatin, was found to be as potent as cisplatin in inhibiting the growth of hepatic cancer cell lines researchgate.netnih.gov.

Comparisons with other platinum agents and epirubicin (B1671505) in the context of TACE for HCC have also been conducted. While some studies suggest comparable efficacy to epirubicin in terms of therapeutic effect at early time points, others indicate potential differences in recurrence rates researchgate.netmdpi.com. Liposomal miriplatin has shown potent anti-cancer activity in both gemcitabine-resistant and -sensitive pancreatic cancer cells, with inhibitory effects significantly higher than those of oxaliplatin and gemcitabine (B846) at various concentrations nih.gov.

Interactive Table 1: Comparative Cytotoxicity (Illustrative Data based on search results)

| Compound | Cell Line (Example) | IC50 (µM) - Illustrative | Notes |

| This compound | AH109A (Rat Hepatoma) | ~Concentration-dependent | Induces apoptosis and DNA adducts. researchgate.netnih.gov |

| Cisplatin | AH109A (Rat Hepatoma) | ~Concentration-dependent | Induces apoptosis and DNA adducts. researchgate.netnih.gov |

| Oxaliplatin | Pancreatic Cancer | Higher than LMPt | nih.gov |

| Epirubicin | HCC (Clinical) | Variable efficacy | Compared in TACE studies. researchgate.netmdpi.com |

| LMPt (Liposomal Miriplatin) | Pancreatic Cancer | Lower than Oxaliplatin, Gemcitabine | Superior anti-tumor efficacy observed. nih.gov |

Differences in Preclinical Pharmacokinetic Profiles

A key distinguishing feature of this compound, particularly in its suspension form for TACE, is its pharmacokinetic profile, which differs significantly from that of conventional platinum agents administered systemically. Miriplatin is a lipophilic platinum complex, which allows it to be suspended in oily lymphographic agents like Lipiodol researchgate.netwikipedia.orgsumitomo-chem.co.jpmedkoo.com. This formulation is designed for intra-arterial administration and leads to selective distribution and sustained release of platinum in tumor tissue researchgate.netsumitomo-chem.co.jpmedkoo.com.

Studies in rat models have shown that miriplatin suspension is selectively distributed in hepatic tumors and maintained there for a longer period and at higher concentrations compared to cisplatin suspension sumitomo-chem.co.jp. The release of platinum compounds from miriplatin/Lipiodol is more sustained over several days compared to the rapid release observed with cisplatin/Lipiodol nih.gov.

In terms of systemic exposure, the plasma concentration of total platinum in patients treated with miriplatin TACE is reported to be significantly lower than that after intra-arterial cisplatin administration, with a much lower peak concentration (Cmax) and a considerably longer time to reach peak concentration (Tmax) nih.gov. This sustained release and tumor retention profile are considered advantageous for locoregional treatment approaches like TACE.

Interactive Table 2: Comparative Preclinical Pharmacokinetics (Illustrative)

| Compound | Formulation for TACE | Tumor Retention (Preclinical) | Systemic Exposure (Preclinical/Clinical) | Release Kinetics (In vitro/Preclinical) |

| This compound | Suspension in Lipiodol | High, Sustained researchgate.netsumitomo-chem.co.jp | Low Cmax, Long Tmax nih.gov | Sustained nih.gov |

| Cisplatin | Suspension in Lipiodol | Lower, Less Sustained sumitomo-chem.co.jp | Higher Cmax, Shorter Tmax nih.gov | Rapid nih.gov |

Note: This table summarizes general trends observed in preclinical and limited clinical pharmacokinetic data related to TACE formulations. Specific values can vary.

Efficacy in Platinum-Resistant Cell Lines

Preclinical investigations have explored the efficacy of this compound in cell lines that have developed resistance to other platinum-based drugs, particularly cisplatin.

Studies have shown that platinum compounds released from miriplatin were incorporated into rat hepatoma cells, including cisplatin-resistant cells nih.gov. A miriplatin-resistant rat hepatoma subline (AH109A/MP10) was established and found to be selectively resistant to DPC and oxaliplatin, which share the diaminocyclohexane (DACH) carrier ligand, but not to cisplatin, carboplatin, or nedaplatin, which have cis-diammine carrier ligands researchgate.net. Conversely, human cancer cell lines selected for resistance to cisplatin did not show cross-resistance to miriplatin researchgate.net. This suggests that the resistance mechanisms to miriplatin may differ from those conferring resistance to cisplatin.

The liposomal formulation of miriplatin (LMPt) has also demonstrated potent anti-cancer activity in gemcitabine-resistant pancreatic cancer cells, indicating potential efficacy in overcoming certain types of drug resistance nih.gov.

These findings collectively suggest that this compound may offer an alternative therapeutic option in cases where resistance to conventional platinum agents like cisplatin or oxaliplatin has developed, although the specific mechanisms of resistance and cross-resistance require further detailed investigation.

Computational and Theoretical Studies of Miriplatin Hydrate

Molecular Docking Simulations of Miriplatin (B1139251) and its Metabolites